

An In-depth Technical Guide to Zinc Formaldehyde Sulfoxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zinc formaldehyde sulfoxylate

Cat. No.: B1582065

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Zinc Formaldehyde Sulfoxylate** (CAS No. 24887-06-7), a versatile reducing agent with significant applications in the textile and polymer industries. While its direct role in drug development is not established, its properties as a reducing agent and its chemical nature are of interest to the broader scientific community.

Chemical Identification and Properties

Zinc Formaldehyde Sulfoxylate, with the CAS number 24887-06-7, is a zinc salt of hydroxymethanesulfinic acid.^{[1][2]} It is also known by several synonyms, including Decroline, Parolite, and Zinc bis(hydroxymethanesulphinate).^{[3][4]}

The physical and chemical properties of **Zinc Formaldehyde Sulfoxylate** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	24887-06-7	[3][5][6][7]
Molecular Formula	C ₂ H ₆ O ₆ S ₂ Zn	[4]
Molecular Weight	255.59 g/mol	[8][9]
Appearance	White crystalline powder, rhombic prisms	[4][9][10]
Odor	Odorless to slight pungent odor	[4][9]
Solubility	Very soluble in water; insoluble in alcohol	[3][4][8]
pH (10% solution)	3.5 - 5.2	[11]
Melting Point	Decomposes at 90 °C	[8]
Boiling Point	446.4 °C at 760 mmHg	[4][8]
Flash Point	223.8 °C	[4][8]
Density	2.35 g/cm ³ at 20°C	[8]
Vapor Pressure	0 Pa at 20°C	[8]

Synthesis and Manufacturing

The industrial production of **Zinc Formaldehyde Sulfoxylate** involves a multi-step chemical process. While specific proprietary details may vary, the general synthetic routes are well-documented in patent literature.

A common method for the preparation of anhydrous **Zinc Formaldehyde Sulfoxylate** involves the reaction of a zinc compound with formaldehyde and a source of sulfoxylate.^[5] A generalized laboratory-scale protocol based on described industrial processes is as follows:

- Preparation of Zinc Hydrosulfite: Suspend zinc dust in water. React this suspension with sulfur dioxide to form zinc hydrosulfite.^{[5][12]}

- Formation of the Sulfoxylate: Treat the resulting zinc hyrosulfite solution with formaldehyde. This reaction yields a mixture of **zinc formaldehyde sulfoxylate** and zinc formaldehyde bisulfite.[5][12]
- Alternative Starting Materials: An alternative route involves reacting zinc oxide with formaldehyde and sodium formaldehyde sulfoxylate in an aqueous solution.[5]
- Reaction with a Fluosilicate Salt: Another described method involves reacting a water-soluble formaldehyde sulfoxylate salt (like the sodium salt) with zinc fluosilicate. This forms water-soluble **zinc formaldehyde sulfoxylate** and a water-insoluble fluosilicate, which can be removed by filtration.[12]
- Isolation: The **Zinc Formaldehyde Sulfoxylate** is then isolated from the solution, often through crystallization, followed by drying.[12]

Note: The reaction conditions, such as temperature and pH, are critical and can influence the yield and purity of the final product.

Mechanism of Action and Applications

Zinc Formaldehyde Sulfoxylate's primary function is as a potent reducing agent.[5][13] This property is harnessed in several industrial applications, most notably in the textile industry.

Zinc Formaldehyde Sulfoxylate is widely used as a discharge agent for creating patterns on dyed fabrics.[2][5] It works by chemically reducing and thus destroying the dye molecules in specific areas, leaving a white or neutral ground that can be re-colored.[2][5]

The following is a generalized protocol for discharge printing on reactive-dyed cotton fabric:

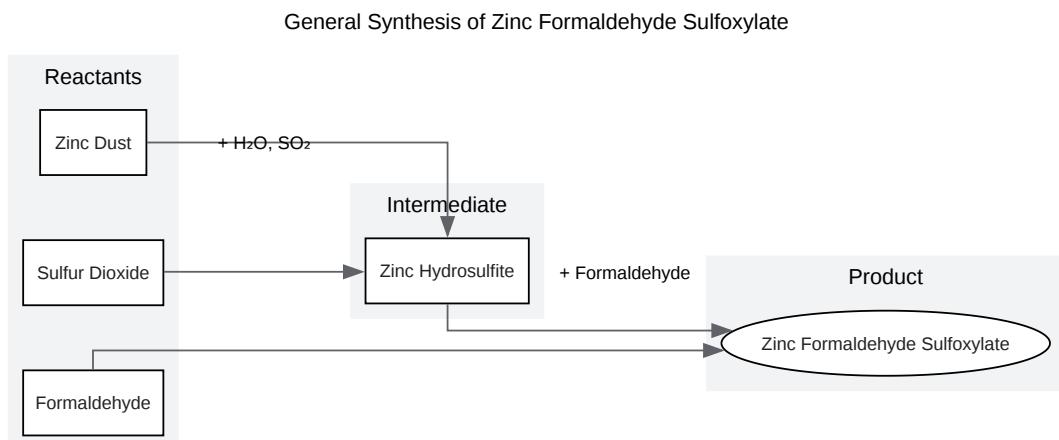
- Fabric Preparation: The cotton fabric is pre-dyed with a dischargeable reactive dye.[14]
- Discharge Paste Preparation: A printing paste is prepared containing **Zinc Formaldehyde Sulfoxylate** (typically 6-10% by weight of the discharge base), a thickener (e.g., guar gum), and other auxiliaries.[15][16] For colored discharge, a discharge-resistant pigment is also added.

- **Printing:** The discharge paste is applied to the dyed fabric using a screen or stencil with the desired design.[14]
- **Drying and Curing:** The printed fabric is dried and then cured at a high temperature (e.g., 190°C for 2-3 minutes) to activate the discharge agent.[14]
- **Washing:** The fabric is thoroughly washed to remove the discharged dye and residual chemicals.[14]

Zinc Formaldehyde Sulfoxylate also functions as a redox catalyst in polymerization reactions, such as the emulsion polymerization of ethylene vinyl acetate (EVA).[4][5] In these processes, it facilitates the transfer of electrons, thereby initiating and propagating the polymerization chain reaction.[5]

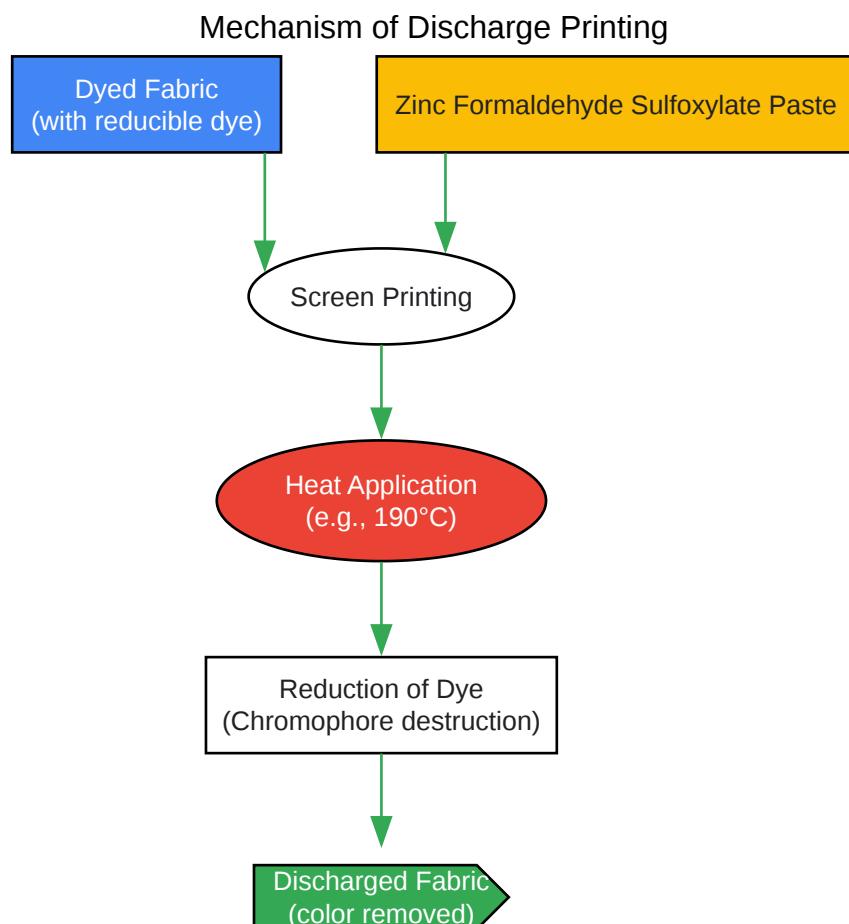
Toxicology and Safety

Toxicological data for **Zinc Formaldehyde Sulfoxylate** indicates that it is harmful if swallowed and causes serious eye irritation.[7][17] It is also suspected of causing genetic defects and damaging fertility or the unborn child.[17]


Toxicity Endpoint	Result	Species	Source(s)
Acute Oral Toxicity (LD50)	1100 mg/kg	Rat	[17]
Acute Dermal Toxicity (LD50)	>2000 mg/kg (read-across)	Rat	[18]
Skin Irritation	Not irritating (read-across)	Rabbit	[18]
Eye Irritation	Causes serious eye irritation		[7][17]
Genotoxicity	Suspected of causing genetic defects		[17][18]

Note: Some toxicological data is based on read-across from similar compounds like zinc sulfate and sodium formaldehyde sulfoxylate, as the compound is expected to dissociate in biological

fluids.[18]


Visualized Workflows and Mechanisms

While **Zinc Formaldehyde Sulfoxylate** is not involved in biological signaling pathways, its chemical synthesis and mechanism of action can be represented as logical workflows.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **Zinc Formaldehyde Sulfoxylate**.

[Click to download full resolution via product page](#)

Caption: The process flow of discharge printing using **Zinc Formaldehyde Sulfoxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. printing.org [printing.org]
- 3. ZINC FORMALDEHYDE SULFOXYLATE | 24887-06-7 [chemicalbook.com]
- 4. ZINC FORMALDEHYDE SULFOXYLATE - Ataman Kimya [atamanchemicals.com]
- 5. Zinc Formaldehyde Sulfoxylate Supplier | CAS No. 24887-06-7 [highmountainco.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. ZINC FORMALDEHYDE SULFOXYLATE - Safety Data Sheet [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Page loading... [guidechem.com]
- 11. silox-india.com [silox-india.com]
- 12. US2223886A - Process for preparing zinc formaldehyde sulphoxylate - Google Patents [patents.google.com]
- 13. reade.com [reade.com]
- 14. textilernd.com [textilernd.com]
- 15. researchgate.net [researchgate.net]
- 16. colour.network [colour.network]
- 17. highmountainco.com [highmountainco.com]
- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]
- To cite this document: BenchChem. [An In-depth Technical Guide to Zinc Formaldehyde Sulfoxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582065#what-is-the-cas-number-for-zinc-formaldehyde-sulfoxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com